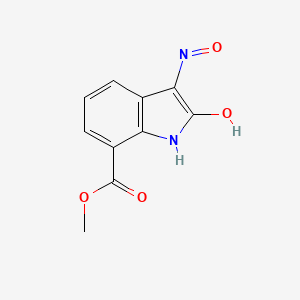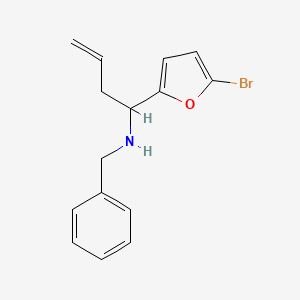
2-methylbenzaldehyde (2-nitrophenyl)hydrazone
Übersicht
Beschreibung
“2-methylbenzaldehyde (2-nitrophenyl)hydrazone” is a type of hydrazone compound . Hydrazones are a class of organic compounds with the structure R1R2C=N−NH2 . They are related to ketones and aldehydes by the replacement of the oxygen =O with the = N−NH2 functional group . They are formed usually by the action of hydrazine on ketones or aldehydes .
Synthesis Analysis
The synthesis of hydrazones is achieved by combining suitable aldehydes with four hydrazides . A suite of approaches for their preparation is described: solution-based synthesis, mechanosynthesis, and solid-state melt reactions . The mechanochemical approach is generally a better choice for the quinazolines, while the solid-state melt reaction is more efficient for derivatives of (iso)nicotinic based hydrazones .Molecular Structure Analysis
The molecular formula of “2-methylbenzaldehyde (2-nitrophenyl)hydrazone” is C14H13N3O2 . The structure of the hydrazone functional group is R1R2C=N−NH2 . They are related to ketones and aldehydes by the replacement of the oxygen =O with the = N−NH2 functional group .Chemical Reactions Analysis
Hydrazones are susceptible to hydrolysis . Alkyl hydrazones are 10^2 - to 10^3 -fold more sensitive to hydrolysis than analogous oximes . When derived from hydrazine itself, hydrazones condense with a second equivalent of a carbonyl to give azines .Physical And Chemical Properties Analysis
The molecular weight of “2-methylbenzaldehyde (2-nitrophenyl)hydrazone” is 300.2695 . More detailed physical and chemical properties such as melting point, boiling point, and density can be found on specialized databases like ChemicalBook .Wirkmechanismus
The mechanism of action involves the reaction of hydrazine with a carbonyl to form a hydrazone using a mechanism similar to that of an imine formation . The weakly acidic N-H bond is deprotonated to form the hydrazone anion . The hydrazone anion has a resonance structure that places a double bond between the nitrogens and a negative charge on carbon .
Safety and Hazards
The safety and hazards of hydrazone compounds can vary. For example, 2,4-Dinitrophenylhydrazone is classified as a flammable solid and is harmful if swallowed . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also harmful to aquatic life with long-lasting effects .
Zukünftige Richtungen
The future directions of research on hydrazones could involve further exploration of their synthesis methods, their potential applications in medicinal chemistry due to their broad spectrum of biological activities , and their environmental impact. Further studies could also investigate the properties of specific hydrazones, such as “2-methylbenzaldehyde (2-nitrophenyl)hydrazone”, in more detail.
Eigenschaften
IUPAC Name |
N-[(E)-(2-methylphenyl)methylideneamino]-2-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-11-6-2-3-7-12(11)10-15-16-13-8-4-5-9-14(13)17(18)19/h2-10,16H,1H3/b15-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYOAUIMWFASMY-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=NNC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=N/NC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylbenzylidene)-2-(2-nitrophenyl)hydrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



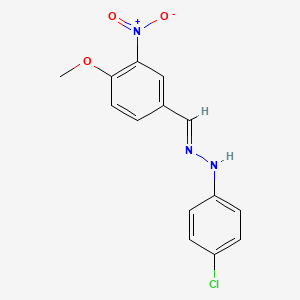
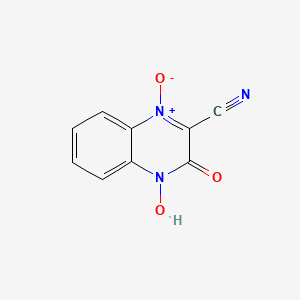


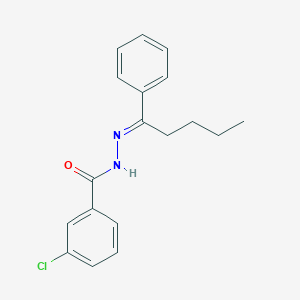
![2-(4-chlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3839775.png)



![N-[3-(3-methoxy-2-pyrazinyl)phenyl]acetamide](/img/structure/B3839813.png)
